[4-(Bromomethyl)benzyl]triphenylphosphonium bromide
CAS No.: 14366-74-6
Cat. No.: VC21014268
Molecular Formula: C26H23Br2P
Molecular Weight: 526.2 g/mol
* For research use only. Not for human or veterinary use.
![[4-(Bromomethyl)benzyl]triphenylphosphonium bromide - 14366-74-6](/images/no_structure.jpg)
CAS No. | 14366-74-6 |
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Molecular Formula | C26H23Br2P |
Molecular Weight | 526.2 g/mol |
IUPAC Name | [4-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide |
Standard InChI | InChI=1S/C26H23BrP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1 |
Standard InChI Key | KUXBEOGHKWNPTG-UHFFFAOYSA-M |
SMILES | C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Canonical SMILES | C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)CBr)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Physical and Chemical Properties
[4-(Bromomethyl)benzyl]triphenylphosphonium bromide is identified by the Chemical Abstracts Service (CAS) number 14366-74-6. It has a molecular formula of C26H23Br2P with a molecular weight of 526.24 g/mol . The compound typically appears as a white to off-white solid powder . It exhibits significant lipophilicity, which contributes to its ability to penetrate biological membranes. This property is particularly important for its applications in biological research.
Structural Characteristics
The compound's structure consists of a triphenylphosphonium cation linked to a benzyl group that bears a bromomethyl substituent at the para position. This specific arrangement contributes to its chemical reactivity and biological properties . The presence of the bromomethyl group enhances its reactivity, allowing for further functionalization in synthetic applications .
Physical Properties
The physical properties of [4-(Bromomethyl)benzyl]triphenylphosphonium bromide are summarized in the following table:
Property | Value | Source |
---|---|---|
Molecular Weight | 526.24/526.25 g/mol | |
Physical State | Solid | |
Appearance | White to off-white powder | |
Melting Point | 270-273 °C | |
Solubility | Soluble in polar organic solvents |
The compound is stable under standard laboratory conditions, which makes it suitable for various research and synthesis applications . Its high melting point indicates strong intermolecular forces within the crystal structure.
Chemical Identifiers
Various chemical identifiers for [4-(Bromomethyl)benzyl]triphenylphosphonium bromide are provided below:
Identifier | Value | Source |
---|---|---|
CAS Number | 14366-74-6 | |
IUPAC Name | [4-(bromomethyl)phenyl]methyl-triphenylphosphanium;bromide | |
Standard InChI | InChI=1S/C26H23BrP.BrH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,20-21H2;1H/q+1;/p-1 | |
Standard InChIKey | KUXBEOGHKWNPTG-UHFFFAOYSA-M | |
SMILES | C1=CC=C(C=C1)P+(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Synthesis Methods
The synthesis of [4-(Bromomethyl)benzyl]triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable benzyl halide, specifically 4-(bromomethyl)benzyl bromide. This reaction is commonly performed in a polar solvent under reflux conditions to ensure efficient interaction between the reactants.
Synthetic Procedure
The general synthetic route involves nucleophilic substitution where the triphenylphosphine acts as a nucleophile, attacking the benzyl carbon bearing the bromine atom. The reaction proceeds according to the following steps:
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The triphenylphosphine (PPh3) reacts with 4-(bromomethyl)benzyl bromide
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The phosphorus atom displaces one bromide ion
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A quaternary phosphonium salt is formed with the bromide counterion
This method typically yields a high-purity product when conducted under appropriate conditions. The reaction can be represented as:
PPh3 + Br-CH2-C6H4-CH2Br → [Ph3P+-CH2-C6H4-CH2Br]Br-
Biological Activity and Mechanisms
[4-(Bromomethyl)benzyl]triphenylphosphonium bromide exhibits notable biological activity, particularly related to its interactions with cellular components.
Mitochondrial Targeting
The biological activity of this compound is primarily attributed to its ability to accumulate in mitochondria due to its positive charge and lipophilicity. This selective accumulation in mitochondria occurs because:
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The positive charge of the phosphonium group is attracted to the negative membrane potential of mitochondria
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The lipophilic triphenylphosphonium moiety facilitates membrane penetration
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These properties result in a concentration gradient-driven accumulation within mitochondria
This accumulation can disrupt mitochondrial function, which can be utilized to study mitochondrial-dependent processes or to induce cell death in targeted cells.
Research Applications
[4-(Bromomethyl)benzyl]triphenylphosphonium bromide has diverse applications across multiple scientific disciplines, reflecting its versatility as a chemical tool.
Organic Synthesis
In organic synthesis, this compound serves as a valuable reagent, particularly in the formation of phosphonium ylides . These ylides are important intermediates in various reactions, most notably in the Wittig reaction for alkene synthesis . The presence of the bromomethyl group enhances its reactivity, allowing for further functionalization in complex organic synthesis pathways.
Mitochondrial Research
The compound's ability to target mitochondria makes it valuable for studying mitochondrial function and dysfunction. Researchers can utilize this property to:
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Deliver bioactive molecules specifically to mitochondria
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Investigate mitochondrial-dependent cellular processes
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Develop potential treatments for mitochondrial diseases
Medical Imaging
Research indicates that compounds with triphenylphosphonium groups, like [4-(Bromomethyl)benzyl]triphenylphosphonium bromide, can be used as precursors for radiolabelled molecules in cancer detection by positron emission tomography (PET). This application takes advantage of the compound's selective accumulation in cancer cells, potentially improving the sensitivity and specificity of cancer imaging techniques.
Drug Delivery Systems
The compound's mitochondria-targeting properties make it a candidate for drug delivery systems aimed at treating mitochondrial diseases. By conjugating therapeutic agents to triphenylphosphonium compounds, researchers can potentially increase the delivery of these agents to mitochondria, enhancing their efficacy in treating conditions associated with mitochondrial dysfunction.
Quality Standards
Commercial suppliers typically provide the compound with high purity standards suitable for research applications . MolCore, for example, specializes in manufacturing high-purity [4-(Bromomethyl)benzyl]triphenylphosphonium bromide for global pharmaceutical and research industries, with certification under ISO quality systems .
Structural and Chemical Relationships
[4-(Bromomethyl)benzyl]triphenylphosphonium bromide belongs to the broader family of phosphonium salts, which have applications across multiple fields.
Related Compounds
Several structural analogs and related compounds exist, including other triphenylphosphonium derivatives that vary in their substituents. These include:
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Other benzyl-triphenylphosphonium salts with different functional groups
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Triphenylphosphonium compounds with varying chain lengths
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Derivatives with alternative halide counterions
Chemical Reactivity
The reactivity of [4-(Bromomethyl)benzyl]triphenylphosphonium bromide is primarily determined by two reactive sites:
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The phosphonium center, which can participate in ylide formation
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The bromomethyl group, which is susceptible to nucleophilic substitution reactions
These reactive sites allow the compound to participate in various chemical transformations, including coordination chemistry and catalytic processes .
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